Etiamide

Description

Etiamide (assumed to refer to Ethionamide, CAS 536-33-4) is a thioamide derivative with the molecular formula C₈H₁₀N₂S and a molecular weight of 166.24 g/mol. It is primarily used as a second-line antitubercular agent, inhibiting mycolic acid synthesis in Mycobacterium tuberculosis. Ethionamide is structurally characterized by a pyridine ring substituted with an ethylthioamide group, distinguishing it from carboxamide analogs .

Key properties include:

- Solubility: Slightly soluble in water, soluble in ethanol and chloroform.

- Pharmacology: Administered orally, metabolized in the liver, and exhibits dose-dependent hepatotoxicity.

- Mechanism: Acts as a prodrug, activated by bacterial EthA to form a nicotinamide adenine dinucleotide (NAD) adduct, disrupting cell wall synthesis .

Properties

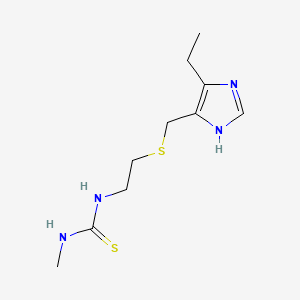

CAS No. |

38603-25-7 |

|---|---|

Molecular Formula |

C10H18N4S2 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1-[2-[(4-ethyl-1H-imidazol-5-yl)methylsulfanyl]ethyl]-3-methylthiourea |

InChI |

InChI=1S/C10H18N4S2/c1-3-8-9(14-7-13-8)6-16-5-4-12-10(15)11-2/h7H,3-6H2,1-2H3,(H,13,14)(H2,11,12,15) |

InChI Key |

JPQIZBIHYOVWBR-UHFFFAOYSA-N |

SMILES |

CCC1=C(NC=N1)CSCCNC(=S)NC |

Canonical SMILES |

CCC1=C(NC=N1)CSCCNC(=S)NC |

Other CAS No. |

38603-25-7 |

Synonyms |

etiamide N-methyl-N'-(2-(5-ethyl-4-imidazolylmethylthio)ethyl)thio-urea |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Thioamide vs. Carboxamide : Ethionamide’s sulfur atom enhances lipophilicity and bacterial membrane penetration compared to Acetamide’s oxygen-based carboxamide, improving antimicrobial activity but increasing hepatotoxicity .

- Amidine vs. Diamide : Acetamidine’s basic amidine group (pKa ~12) facilitates ionic interactions in drug-receptor binding, unlike Ethanediamide’s neutral diamide structure .

Pharmacological and Physicochemical Properties

Research Findings :

- Metabolic Stability : Ethionamide’s thioamide group is prone to oxidative metabolism, requiring co-administration with cytochrome P450 inhibitors to reduce toxicity .

- Synthetic Routes : Thioamides like Ethionamide can be synthesized via Willgerodt-Kindler reactions, whereas 1,2,4-thiadiazoles (e.g., from thioamides) are explored for antimicrobial scaffolds .

Contradictions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.